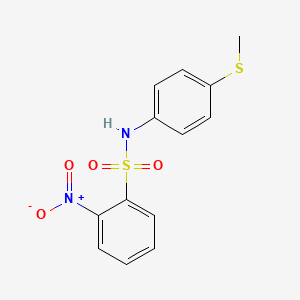
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring and a methylsulfanylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-methylsulfanylphenylamine to introduce the nitro group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: The major product is N-(4-methylsulfonylphenyl)-2-nitrobenzenesulfonamide.
Reduction: The major product is N-(4-methylsulfanylphenyl)-2-aminobenzenesulfonamide.
Substitution: The products vary depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methylsulfonylphenyl)-2-nitrobenzenesulfonamide
- 2-(4-methylsulfonylphenyl) indole derivatives
- 2,4-disubstituted thiazoles
Uniqueness
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a methylsulfanyl group and a nitro group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer a different spectrum of activity or improved efficacy in certain applications .
Propriétés
Numéro CAS |
919360-32-0 |
|---|---|
Formule moléculaire |
C13H12N2O4S2 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
N-(4-methylsulfanylphenyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H12N2O4S2/c1-20-11-8-6-10(7-9-11)14-21(18,19)13-5-3-2-4-12(13)15(16)17/h2-9,14H,1H3 |
Clé InChI |
APWXTKNIHUPYSQ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-D-methioninate](/img/structure/B12637731.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B12637739.png)
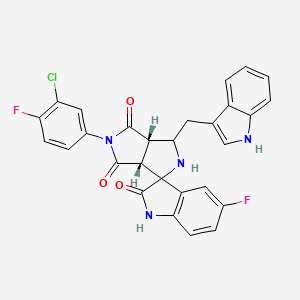
![4-{[3-Nitro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B12637749.png)
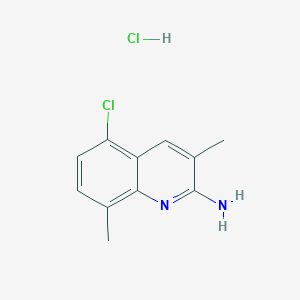
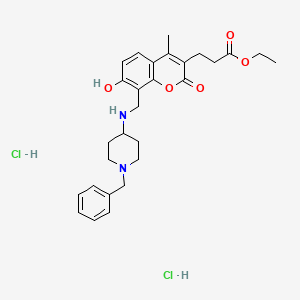
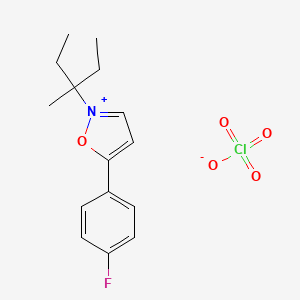
![2,2'-[Ethyne-1,2-diyldi(4,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12637766.png)
![N-(furan-2-ylmethyl)-4-[4-(1H-indazol-3-yl)triazol-1-yl]benzamide](/img/structure/B12637768.png)

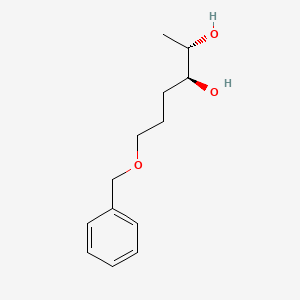
![Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride](/img/structure/B12637787.png)
![9,10-Dimethyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B12637789.png)
![2-(2H-1,3-Benzodioxol-5-YL)thieno[2,3-B]quinoxaline](/img/structure/B12637793.png)
